Grayanotoxin II

Description

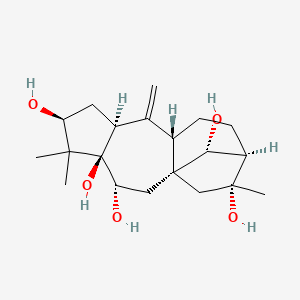

Structure

3D Structure

Properties

CAS No. |

4678-44-8 |

|---|---|

Molecular Formula |

C20H32O5 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(1S,3R,4R,6S,8S,10S,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |

InChI |

InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15+,16?,18+,19-,20-/m0/s1 |

InChI Key |

KEOQZUCOGXIEQR-BBLSUVPKSA-N |

SMILES |

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |

Isomeric SMILES |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1C3O)O)O)O |

Canonical SMILES |

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Grayanotoxin II; G-II; delta(sup 10 (18))-Andromedenol; Deacetylanhydroandromedotoxin |

Origin of Product |

United States |

Phytochemical Origins and Biosynthesis of Grayanotoxin Ii

Plant Sources within the Ericaceae Family

Grayanotoxin II, along with other grayanoids, is produced almost exclusively by plants belonging to the Ericaceae family, commonly known as the heath or heather family. deadheadchemist.usacs.orgnih.gov This large family comprises over 4,000 species, but only certain genera are known to synthesize these specific diterpenoids. nih.govnih.gov

The production of grayanotoxins is a characteristic feature of several prominent genera within the Ericaceae family. nih.gov The genus Rhododendron, which includes over 1,000 species, is one of the most significant sources of these compounds. nih.govwikipedia.org Other important genera known to produce grayanotoxins include Leucothoe, Kalmia, Pieris, Agarista, Lyonia, and Craibiodendron. nih.govnih.govnih.govspringermedizin.de

Specific species from which grayanotoxins, including Grayanotoxin II, have been isolated include Leucothoe grayana, after which the toxin family is named, and various Rhododendron species such as Rhododendron ponticum, Rhododendron luteum, and Rhododendron molle. wikipedia.orgmedicinalmadhoney.comnih.gov

Table 1: Key Genera in the Ericaceae Family Producing Grayanotoxins

| Genus | Common Name(s) | Relevance |

|---|---|---|

| Rhododendron | Rhododendron, Azalea | A very large genus with numerous species containing a variety of grayanotoxins. wikipedia.orgthemadhoney.net |

| Leucothoe | Fetterbush, Doghobble | The genus from which grayanotoxins were originally named (Leucothoe grayana). acs.org |

| Kalmia | Mountain Laurel, Sheep Laurel | Known to be a significant source of grayanotoxins. deadheadchemist.usnih.govresearchgate.net |

| Pieris | Andromeda, Fetterbush | Contains various grayanoid compounds. nih.govspringermedizin.de |

Grayanotoxins are distributed throughout the tissues of producer plants, but their concentrations can vary significantly. wikipedia.org The compounds have been identified in leaves, stems, flowers (including petals), nectar, and pollen. nih.govwikipedia.orgmedicinalmadhoney.com Research indicates that the highest concentrations of grayanotoxins are typically found in the leaves, where they are thought to serve as a defense against herbivores. researchgate.netbohrium.comgre.ac.uk

A study characterizing the distribution of Grayanotoxin I in seven Rhododendron species found that concentrations were consistently and significantly higher in leaves compared to petals and nectar. bohrium.comgre.ac.uk While this data is for a closely related compound, it illustrates a general pattern of distribution for grayananes within the plant. For instance, the mean concentration of Grayanotoxin I in leaf extracts was found to be 1793 mg/kg, whereas in petals it was 230 mg/kg and in nectar it was 123 mg/l. gre.ac.uk This pattern suggests a primary role in vegetative tissue defense, with a secondary presence in floral rewards. bohrium.comgre.ac.uk Grayanotoxins found in nectar and pollen can be transferred to honey produced by bees foraging on these plants. nih.govwikipedia.org

Note: Data is for Grayanotoxin I as a representative grayanane diterpenoid, based on findings from Fattorini et al., 2023. bohrium.comgre.ac.uk

Biogenetic Pathways of Grayanane Diterpenoids

The biosynthesis of grayanane diterpenoids like Grayanotoxin II follows a complex pathway originating from common precursors in plant terpenoid metabolism. The formation of the characteristic 5/7/6/5 tetracyclic grayanane skeleton is a key feature of this process. nih.govresearchgate.netbeilstein-journals.org

It is widely accepted that the biogenetic precursor to the grayanane skeleton is a tetracyclic diterpene known as ent-kaurane. nih.govresearchgate.netresearchgate.net This hypothesis is supported by experimental evidence. Studies involving the administration of radiolabeled compounds to Leucothoe grayana demonstrated the incorporation of both mevalonic acid and (-)-[ent]-kaurene into Grayanotoxin III, a closely related derivative of Grayanotoxin II. tandfonline.com This confirms that grayanotoxins are synthesized via the mevalonate (B85504) pathway and that ent-kaurane is a key intermediate. tandfonline.comdigitellinc.com

The conversion from the medicinalmadhoney.commedicinalmadhoney.commedicinalmadhoney.comresearchgate.net ring system of ent-kaurane to the unique medicinalmadhoney.comresearchgate.netresearchgate.netdigitellinc.com skeleton of grayananes is the defining step in the biosynthesis. digitellinc.comresearchgate.net This transformation is proposed to occur through an oxidative rearrangement of the ent-kaurane backbone. beilstein-journals.orgresearchgate.net This process involves the rearrangement of the A/B ring system of the precursor to form the distinctive five- and seven-membered rings of the grayanane core. researchgate.netresearchgate.net Following the formation of the basic grayanane skeleton, a variety of enzymatic modifications, primarily oxidations, generate the diversity of structures seen in the grayanoid family, including Grayanotoxin II. beilstein-journals.org

Genetic and Enzymatic Underpinnings of Grayanoid Biosynthesis Relevant to Grayanotoxin II Production

Recent genomic studies have begun to elucidate the specific genes and enzymes responsible for producing grayanoids. Research on Rhododendron molle has provided significant insights into the molecular basis of this pathway. nih.gov

The biosynthesis begins with the activity of terpene synthases (TPSs). nih.gov Two specific diterpene synthases in R. molle have been identified as responsible for producing 16α-hydroxy-ent-kaurane, which is considered a key precursor for grayanoids. nih.gov Following the creation of this precursor, the crucial oxidative rearrangement and subsequent functionalizations are carried out by cytochrome P450 monooxygenases (CYP450s). nih.govbeilstein-journals.org The genome of R. molle shows a specific expansion of the CYP71AU subfamily of these enzymes, which are believed to be the candidate enzymes responsible for catalyzing the formation of the grayanane skeleton and the subsequent hydroxylations that lead to compounds like Grayanotoxin II. nih.gov

Structural Elucidation and Advanced Chemical Modifications of Grayanotoxin Ii

Methodologies for Grayanotoxin II Structural Elucidation

Determining the precise three-dimensional structure of complex natural products like Grayanotoxin II requires the application of advanced analytical techniques.

Application of Advanced Spectroscopic Techniques (e.g., NMR, X-ray Crystallography, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural elucidation of grayanotoxins, including Grayanotoxin II. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. nih.govcore.ac.uk Techniques such as single-frequency off-resonance decoupling, HC-COSY (Heteronuclear Correlation Spectroscopy), and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) are employed to assign specific signals to individual atoms and establish connectivity within the complex grayanotoxin skeleton. tandfonline.comnih.gov Two-dimensional NMR techniques like COSY, TOCSY, HSQC/HMQC, and HMBC are also routinely used to establish correlations between protons and carbons, aiding in the assignment of the planar structure. core.ac.ukresearchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of Grayanotoxin II, which is essential for confirming its molecular formula and identifying key structural subunits. High-resolution mass spectrometry can accurately determine the exact mass of the molecule, while tandem mass spectrometry (MS/MS) can provide detailed fragmentation data that helps in piecing together the structure. researchgate.netdergipark.org.tr LC-MS/MS methods have been developed for the identification and quantification of grayanotoxins in various samples. researchgate.netdergipark.org.tr

X-ray Crystallography, when a suitable crystal can be obtained, offers the most definitive method for determining the absolute three-dimensional structure of Grayanotoxin II, including the stereochemistry of its chiral centers. researchgate.netmedkoo.com This technique provides precise bond lengths, bond angles, and spatial arrangements of atoms, offering invaluable data for complete structural assignment.

Directed Chemical Derivatization and Transformation of Grayanotoxin II

Grayanotoxin II's polyhydroxylated structure provides multiple sites for chemical modification, allowing for the synthesis of various derivatives with potentially altered biological activities or improved properties.

Oxidation Reactions and Formation of Novel Grayanotoxin II Derivatives (e.g., spiro-hydroxy-keto derivatives, 3-dehydro derivatives)

Oxidation reactions are commonly employed to introduce carbonyl groups or alter the oxidation state of hydroxyl groups on the Grayanotoxin II skeleton. Oxidation of Grayanotoxin II with lead(IV) acetate (B1210297) in methanol (B129727) has been shown to yield a novel 1(R)-spiro-3,6(S),14,16-tetrahydroxy-5-keto derivative. tandfonline.comoup.comresearchgate.nettandfonline.comoup.com This reaction involves the formation of a spirocyclic system and a ketone functionality.

Another significant oxidation product is the 3-dehydro derivative, where the hydroxyl group at the C-3 position is oxidized to a ketone. This transformation can be achieved biologically using microorganisms such as Pseudomonas pseudomallei. tandfonline.comoup.comfao.orgresearchgate.net The biological oxidation specifically targets the C-3 hydroxyl group, which is noted for its reactivity towards acetylation. tandfonline.com

Oxidation of Grayanotoxin II tetraacetate with selenium dioxide has been used to prepare 9α and 9β-hydroxy grayanotoxin II derivatives. nih.gov

Rearrangement Reactions Involving the Grayanotoxin II Skeleton (e.g., 1,5-seco-grayanotoxin derivatives, acyloin rearrangement)

The grayanotoxin skeleton can undergo various rearrangement reactions, leading to the formation of seco-grayanoids or isomers with modified ring systems. Treatment of Grayanotoxin II tetraacetate with lead(IV) acetate in acetic acid can induce fragmentation and rearrangement, yielding 1,5-seco-grayanotoxin derivatives. tandfonline.comoup.comresearchgate.nettandfonline.comoup.com Specifically, Δ¹⁽¹⁰⁾-1,5-seco-GTX-pentaacetate and 1,5-seco-GTX-1(R) derivatives have been reported. tandfonline.comoup.comtandfonline.comoup.com Oxidation with thallium(III) acetate can also lead to 1,5-seco-GTX-1(S) derivatives. tandfonline.comoup.comtandfonline.comoup.com These seco-grayanoids, characterized by a cleaved C1-C5 bond, are considered potential biogenetic precursors to grayanotoxins. tandfonline.comoup.com

The acyloin rearrangement is another type of rearrangement observed in grayanotoxin chemistry, particularly with 6-dehydro derivatives which possess an α-hydroxy ketone moiety at C5 and C6. tandfonline.comoup.comjst.go.jptandfonline.com Under alkaline conditions, the bicyclo[5.3.0]decane system of these derivatives can be converted to a bicyclo[4.4.0]decane system, resulting in isomeric α-hydroxy ketones. tandfonline.comoup.comjst.go.jptandfonline.com This rearrangement involves the isomerization of the α-hydroxy ketone. tandfonline.com

Rearrangement reactions are also explored in the total synthesis of grayanane diterpenoids, including biomimetic strategies that mimic proposed biosynthetic pathways involving oxidative rearrangement of the ent-kaurane skeleton. d-nb.infochinesechemsoc.orgbeilstein-journals.org Examples include Wagner-Meerwein-type rearrangements. d-nb.infoacs.orgnih.gov

Synthetic Strategies for Analogs of Grayanotoxin II for Structure-Activity Relationship Investigations

Synthesizing analogs of Grayanotoxin II with specific structural modifications is a key approach for investigating the relationship between chemical structure and biological activity. nih.gov This involves targeted chemical synthesis to introduce or alter functional groups at specific positions on the grayanotoxin skeleton.

Strategies include selective derivatization of hydroxyl groups through acetylation or other esterifications. tandfonline.comnih.govtandfonline.com Oxidation at various positions (e.g., C-3, C-6, C-9) yields keto or hydroxylated derivatives with altered electronic and steric properties. tandfonline.comnih.gov Rearrangement reactions provide access to compounds with modified ring systems, such as the 1,5-seco-grayanoids. tandfonline.comoup.comtandfonline.comoup.com

Total synthesis approaches aim to construct the grayanotoxin skeleton from simpler precursors, offering greater flexibility to introduce diverse functionalities and structural variations not easily achieved through direct modification of the natural product. d-nb.infochinesechemsoc.orgbeilstein-journals.orgnih.gov These synthetic efforts often involve complex cascade reactions and strategic bond formations to assemble the intricate tetracyclic system. d-nb.infochinesechemsoc.org By synthesizing a library of Grayanotoxin II analogs, researchers can systematically evaluate how changes in specific parts of the molecule affect its interaction with biological targets, contributing to a deeper understanding of its mechanism of action and paving the way for the design of new compounds with desired properties. nih.govnih.gov

Data Tables

| Spectroscopic Technique | Application in Grayanotoxin II Elucidation |

| ¹H NMR | Determination of hydrogen environments, coupling patterns |

| ¹³C NMR | Determination of carbon environments, types of carbons (CH₃, CH₂, CH, C) |

| 2D NMR (COSY, HSQC, HMBC) | Establishing connectivity between atoms, mapping the carbon skeleton |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern |

| X-ray Crystallography | Definitive 3D structure and stereochemistry determination |

| Chemical Transformation Type | Examples of Grayanotoxin II Derivatives | Reagents/Conditions |

| Oxidation | 1(R)-spiro-3,6(S),14,16-tetrahydroxy-5-keto derivative | Pb(IV) acetate (in methanol) tandfonline.comoup.comresearchgate.nettandfonline.comoup.com |

| 3-dehydro Grayanotoxin II | Pseudomonas pseudomallei (biological oxidation) tandfonline.comoup.comfao.orgresearchgate.net | |

| 9α and 9β-hydroxy grayanotoxin II derivatives | SeO₂ (with Grayanotoxin II tetraacetate) nih.gov | |

| Rearrangement | 1,5-seco-grayanotoxin derivatives | Pb(IV) acetate (in acetic acid) tandfonline.comoup.comresearchgate.nettandfonline.comoup.com, Tl(III) acetate tandfonline.comoup.comtandfonline.comoup.com |

| Isomeric α-hydroxy ketones (from 6-dehydro derivatives) | Alkaline conditions tandfonline.comoup.comjst.go.jptandfonline.com |

Molecular and Cellular Mechanisms of Action of Grayanotoxin Ii

Interaction with Voltage-Gated Sodium Channels

Grayanotoxin II acts as a modulator of voltage-gated sodium channels, interfering with their normal function and thereby disrupting action potential transmission. rsc.org

Identification and Characterization of Binding Sites

Grayanotoxins bind to voltage-dependent sodium channels, specifically at a site known as neurotoxin receptor site 2. sigmaaldrich.comfrontiersin.orgsigmaaldrich.comtaylorandfrancis.com This binding site is located within the inner pore of the channel and involves residues in the S6 transmembrane segments of domains I and IV (IS6 and IVS6). wikipedia.orgresearchgate.netnih.govfrontiersin.org The binding and access of grayanotoxin to these receptors are influenced by phenylalanine (Phe) and tyrosine (Tyr) residues, which facilitate the toxin's affinity for the sodium channels. rsc.org Although grayanotoxin shares this receptor site with other toxins like batrachotoxin (B49) and veratridine, the exact molecular determinants contributing to the binding site can differ, suggesting overlapping but not entirely identical binding regions. researchgate.netnih.govfrontiersin.org Studies using batrachotoxin derivatives have helped localize neurotoxin receptor site 2 to the S6 transmembrane region of domain I of the sodium channel subunit. researchgate.net

Mechanistic Insights into Sodium Channel Inactivation Prevention and Membrane Permeability Enhancement

Grayanotoxin II binds to voltage-gated sodium channels in their activated (open) conformation. wikipedia.org Upon binding, it induces conformational changes that prevent the fast inactivation of the channel. wikipedia.orgfrontiersin.org Normally, sodium channels quickly inactivate after opening, which is crucial for the repolarization phase of the action potential. wikipedia.org By preventing this inactivation, grayanotoxin II leads to a sustained influx of sodium ions into the cell. frontiersin.org This persistent activation and increased membrane permeability to sodium ions are key to the toxin's effects. wikipedia.orgrsc.org Grayanotoxin is classified as a reversible Nav1.x agonist due to its ability to transiently activate channels and increase membrane permeability. wikipedia.org

Effects on Cellular Membrane Potential and Action Potential Dynamics

The sustained influx of sodium ions caused by grayanotoxin II binding leads to a prolonged depolarization of the cell membrane. wikipedia.orgrsc.org This shift in membrane potential towards a more positive value can move the membrane potential in a hyperpolarization direction initially due to altered permeability, but ultimately results in prolonged depolarization. rsc.org The persistent activation of sodium channels at the resting membrane potential contributes to this depolarization. sigmaaldrich.comsigmaaldrich.com This disruption of normal membrane potential dynamics affects action potential generation and propagation in excitable tissues, including nerves and muscles. rsc.org The reduced action potential can lead to sinus node dysfunction. rsc.orgnih.gov Grayanotoxins, including Grayanotoxin I and alpha-dihydrograyanotoxin II, have been shown to greatly depolarize the nerve membrane by increasing resting sodium channel permeability. nih.gov They modify a fraction of sodium channels to exhibit a slow conductance increase with little or no inactivation, and the conductance-voltage curve is shifted toward hyperpolarization, accounting for the depolarization. nih.gov

Modulation of Muscarinic Acetylcholine (B1216132) Receptors by Grayanotoxin II

Muscarinic effects of grayanotoxin have been reported, suggesting an additional mechanism of action beyond voltage-gated sodium channels. rsc.orgnih.gov

Involvement of M2-subtype Muscarinic Receptors in Specific Biological Responses

Studies have indicated the involvement of M2-subtype muscarinic receptors in specific biological responses to grayanotoxin. rsc.orgnih.govnih.govsemanticscholar.org Research using a selective M2 receptor antagonist, AFX-DX 116, demonstrated that it could reverse bradycardia induced by grayanotoxin, while atropine (B194438) reversed both respiratory depression and bradycardia. rsc.orgnih.govnih.gov This suggests that grayanotoxin's effect on bradycardia is mediated, at least in part, through M2 receptors. rsc.orgnih.gov M2 muscarinic receptors are highly expressed in the heart and play a significant role in controlling myocyte contraction and reducing heart rate upon activation by acetylcholine from vagal nerves. ebi.ac.ukwikipedia.org The involvement of vagal pathways in grayanotoxin-induced bradycardia has also been suggested, further supporting the role of muscarinic receptors. longdom.orgnih.gov

Comparative Analysis of Grayanotoxin II's Molecular Mechanisms with Other Grayanotoxins

While all grayanotoxins primarily target voltage-gated sodium channels, there are differences in their potency and specific effects. Grayanotoxin II is generally considered less toxic than grayanotoxin I and grayanotoxin III. longdom.orgmedicinalmadhoney.com Grayanotoxin I is reported to be largely responsible for cardiac manifestations, affecting both atrioventricular conduction and the sinoatrial node. longdom.orgnih.gov Grayanotoxin II, on the other hand, is noted for suppressing the natural beating of the sinoatrial node. longdom.orgnih.gov It inhibits the electrical activity of sinoatrial node cells by increasing membrane permeability to sodium ions, leading to hyperpolarization of the cells and subsequent inactivation of slow inward currents, followed by a reduction in outward current activation. longdom.orgnih.gov Grayanotoxin III is primarily associated with inducing arrhythmias. longdom.orgnih.gov

The comparative potencies and primary effects of Grayanotoxin I, II, and III on sodium channels are summarized in the table below:

| Feature | Grayanotoxin I | Grayanotoxin II | Grayanotoxin III |

| Potency | Higher | Lower | Moderate |

| Toxicity | More toxic with stronger effects | Less toxic, with milder effects | Moderate toxicity, between GTX I and GTX II |

| Primary Effects on Na+ Channels | Disrupts sodium channels more effectively | Disrupts sodium channels, but less efficiently | Disrupts sodium channels, less potent than I and II |

| Prevalence in Mad Honey | Mostly found in higher concentration | Found in less concentration | Present in trace amounts |

Grayanotoxin I and alpha-dihydrograyanotoxin II have been specifically studied for their effects on nerve membrane depolarization and sodium channel permeability. nih.gov Their actions involve modifying a fraction of sodium channels to produce a slow conductance increase with minimal inactivation. nih.gov

Pharmacological and Toxicological Research of Grayanotoxin Ii in Biological Systems

Neurophysiological Manifestations of Grayanotoxin II Activity

The effects of grayanotoxin II on the nervous system are primarily linked to its modulation of sodium channel function in neurons.

Central Nervous System Effects and Pathways (e.g., Respiratory Depression)

Research suggests that the central nervous system plays a significant role in the effects of grayanotoxins, including respiratory depression and bradycardia. Studies in rats have indicated that smaller doses of grayanotoxins are required to induce bradycardia and respiratory depression when injected intraventricularly compared to intraperitoneal injection, suggesting a central site of action for these effects. longdom.orgrsc.orglongdom.orgnih.govnih.gov While grayanotoxin-induced bradycardia appears to be mediated via muscarinic M2 receptors, respiratory depression does not seem to involve this pathway. longdom.orgrsc.orglongdom.orgnih.govnih.gov Atropine (B194438) has been shown to reverse both bradycardia and respiratory depression caused by grayanotoxin, whereas a selective M2 receptor antagonist, AF-DX 116, only reversed bradycardia. longdom.orgrsc.orglongdom.orgnih.govnih.gov

Peripheral Nerve and Skeletal Muscle Responses

Grayanotoxins bind to voltage-dependent sodium channels in excitable cells, including peripheral nerves and skeletal muscles. rsc.orgresearchgate.netnih.govscicell.orgresearchgate.net This binding leads to prolonged depolarization. rsc.orgresearchgate.netnih.govscicell.orgresearchgate.net Sodium channels in skeletal muscle have been reported to be more sensitive to grayanotoxin than those in cardiac muscle. longdom.orgrsc.orglongdom.orgnih.gov The observed responses in nerves and skeletal muscles are linked to these membrane effects. rsc.orgnih.govscicell.org

Cardiovascular System Responses to Grayanotoxin II Exposure

Grayanotoxin II has distinct effects on the cardiovascular system, particularly on heart rate and rhythm.

Effects on Sinoatrial Node Electrical Activity and Spontaneous Beating

Grayanotoxin II has a predominant effect on the sinoatrial (SA) node. oup.comresearchgate.net It is known to suppress the spontaneous beating of the SA node. longdom.orgrsc.orgoup.comlongdom.orgeuropeanreview.org This inhibitory action on the electrical activity of SA node cells is attributed to an increase in membrane permeability to sodium ions, leading to hyperpolarization of the cells. longdom.orgrsc.orglongdom.org This process can result in the inactivation of the slow inward current, potentially leading to a reduction in the activation of the outward current. longdom.orgrsc.orgoup.com

Modulation of Atrioventricular Conduction and Cardiac Rhythm

While Grayanotoxin I is considered the main toxin responsible for cardiac manifestations and affects both the SA node and atrioventricular (AV) conduction, Grayanotoxin II primarily affects the SA node. longdom.orgrsc.orgoup.comlongdom.orgresearchgate.net However, grayanotoxin intoxication in general can lead to various cardiac rhythm disorders, including bradycardia, nodal rhythm, atrial fibrillation, and atrioventricular block. longdom.orgrsc.orgresearchgate.netlongdom.orgnih.govscicell.orgresearchgate.netnih.govnih.govdergipark.org.treuropeanreview.orgnih.govresearchgate.net The effects on AV conduction and cardiac rhythm are linked to the toxin's action on sodium channels in cardiac muscle and potential muscarinic effects. longdom.orgrsc.orgoup.comlongdom.orgnih.govresearchgate.net

Underlying Mechanisms of Hypotension and Bradycardia

Hypotension and bradycardia are common cardiovascular manifestations of grayanotoxin exposure. longdom.orgrsc.orgresearchgate.netlongdom.orgnih.govscicell.orgresearchgate.netnih.govnih.govdergipark.org.treuropeanreview.orgnih.govresearchgate.net The bradycardia is significantly mediated by vagal stimulation. longdom.orgrsc.orglongdom.orgnih.govnih.govresearchgate.net Studies involving bilateral vagotomy have shown the absence of bradycardia, supporting the involvement of vagal pathways. longdom.orgrsc.orglongdom.orgnih.govresearchgate.net The stimulation of afferent cardiac branches of the vagus nerve can lead to tonic inhibition of central vasomotor centers, resulting in reduced sympathetic output, which contributes to bradycardia, peripheral vasodilation, and hypotension. longdom.org Grayanotoxin's action on muscarinic M2 receptors is also implicated in the bradycardia effect. longdom.orgrsc.orgoup.comresearchgate.netlongdom.orgnih.govnih.govdergipark.org.treuropeanreview.org

Grayanotoxin II, like other grayanotoxins, binds to voltage-gated sodium channels, preventing their inactivation and causing prolonged depolarization. longdom.orgrsc.orgresearchgate.netlongdom.orgnih.govscicell.orgresearchgate.netnih.govnih.govdergipark.org.trwikipedia.orgtubitak.gov.tr In the heart, this affects the electrical activity of cardiac cells, particularly in the SA node, leading to suppressed spontaneous beating and contributing to bradycardia. longdom.orgrsc.orgoup.comlongdom.orgeuropeanreview.org The combined effects on sodium channels and vagal activation contribute to the observed hypotension and bradycardia. researchgate.netlongdom.orgnih.govresearchgate.net

Data Tables

Based on the research findings, the following table summarizes some observed effects related to grayanotoxin activity in biological systems, although specific data solely for Grayanotoxin II in isolation is less commonly presented in broad reviews compared to the effects of total grayanotoxins or Grayanotoxin I.

| System Affected | Effect | Proposed Mechanism(s) | Relevant Grayanotoxin(s) | Source(s) |

| Central Nervous System | Respiratory Depression | Central site of action, not mediated by M2 receptors | Grayanotoxin (general) | longdom.orgrsc.orglongdom.orgnih.govnih.gov |

| Peripheral Nerve | Prolonged depolarization, hyperexcitability | Binding to voltage-gated sodium channels, preventing inactivation | Grayanotoxin (general) | rsc.orgresearchgate.netnih.govscicell.orgresearchgate.net |

| Skeletal Muscle | Prolonged depolarization, hyperexcitability, higher sensitivity than cardiac muscle | Binding to voltage-gated sodium channels, preventing inactivation | Grayanotoxin (general) | longdom.orgrsc.orgresearchgate.netlongdom.orgnih.govscicell.org |

| Sinoatrial Node | Suppression of spontaneous beating, inhibitory electrical activity | Increased Na+ permeability, hyperpolarization, inactivation of slow inward current | Grayanotoxin II | longdom.orgrsc.orgoup.comlongdom.orgeuropeanreview.org |

| Heart (General) | Bradycardia | Vagal stimulation, M2 receptor activation, effects on sodium channels | Grayanotoxin (general), Grayanotoxin II | longdom.orgrsc.orgresearchgate.netoup.comresearchgate.netlongdom.orgnih.govnih.govdergipark.org.treuropeanreview.orgresearchgate.net |

| Heart (General) | Hypotension | Reduced sympathetic output via central vasomotor centers, effects on sodium channels | Grayanotoxin (general) | longdom.orgrsc.orgresearchgate.netlongdom.orgnih.govscicell.orgresearchgate.netnih.govnih.govdergipark.org.treuropeanreview.orgnih.govresearchgate.net |

| Heart (General) | Atrioventricular Block, Nodal Rhythm, Atrial Fibrillation | Effects on sodium channels in cardiac tissue, potential muscarinic effects | Grayanotoxin (general), Grayanotoxin I (more prominent for AV conduction) | longdom.orgrsc.orgresearchgate.netlongdom.orgnih.govscicell.orgresearchgate.netnih.govnih.goveuropeanreview.orgnih.govresearchgate.net |

In Vivo Toxicological Studies of Grayanotoxin II

In vivo toxicological studies involving grayanotoxin II (GTX II) contribute to understanding its effects within living organisms. Research indicates that grayanotoxins, including GTX II, primarily exert their toxic effects by interfering with voltage-gated sodium channels in excitable cells, such as neurons and muscle cells. This interaction prevents the inactivation of these channels, leading to prolonged depolarization of the cell membrane. nih.govwikipedia.orgnih.gov

Studies in animals have revealed various effects associated with grayanotoxin exposure, including respiratory depression and alterations in blood lipid and sugar levels. nih.gov Renal toxicity, characterized by proteinuria and haematuria, as well as liver toxicity, presenting as focal necrosis, congestion, and inflammatory cell infiltration, have also been observed in animal studies, specifically with grayanotoxin I. nih.govtubitak.gov.tr While these findings are primarily linked to other grayanotoxin types like GTX I and III, they highlight the potential for grayanotoxins to impact multiple organ systems in vivo.

Genotoxicity studies in mice exposed to grayanotoxin III or honey containing grayanotoxin I and III have shown increased levels of chromosomal damage. tandfonline.comeuropa.euresearchgate.net Although the mechanism of this genotoxicity is not fully understood, it suggests a potential for grayanotoxins to interact with genetic material in vivo. europa.euresearchgate.net

Comparative Potency and Specificity of Effects Relative to Grayanotoxin I and III

Grayanotoxin II is generally considered less toxic compared to grayanotoxin I (GTX I) and grayanotoxin III (GTX III). nih.govmedicinalmadhoney.comlongdom.orgrsc.org GTX I and GTX III are often reported as the most potent grayanotoxins. medicinalmadhoney.comosu.edubund.de

In terms of specific cardiac effects, grayanotoxin I is primarily associated with cardiac manifestations, affecting both the sinoatrial (SA) node and atrioventricular conduction. nih.govlongdom.org Grayanotoxin II, while less toxic, has been shown to suppress the spontaneous beating of the SA node. nih.govlongdom.orgrsc.org Its inhibitory action on SA node cell electrical activity is attributed to increasing membrane permeability to sodium ions, leading to hyperpolarization and subsequent inactivation of slow inward currents, which can reduce the activation of outward currents. nih.govlongdom.orgrsc.org Grayanotoxin III, on the other hand, is mainly thought to induce arrhythmia. nih.govrsc.org

A study investigating the relationship between chemical structure, positive inotropic potency, and lethal dose of grayanotoxins in guinea pigs found that the presence of 3β-hydroxyl, 6β-hydroxyl, and 10β-methyl groups on the grayanane skeleton is essential for positive inotropic effect. nih.gov The inotropic potency of compounds with these groups is increased by a 10α-hydroxyl group and acylation of the 14β-hydroxyl group. nih.gov This study found asebotoxin III (a type of grayanotoxin) to be the most cardiotropic and toxic compound among those tested. nih.gov While this study provides insights into structure-activity relationships for cardiotoxicity among grayanotoxins, specific detailed comparative potency data for GTX II relative to GTX I and III across various in vivo endpoints is not extensively documented in the provided search results.

Based on the available information, a general comparison of the potency and effects of Grayanotoxin I, II, and III can be summarized as follows:

| Feature | Grayanotoxin I | Grayanotoxin II | Grayanotoxin III |

| Potency | Higher | Lower | Moderate |

| Toxicity | More toxic, stronger effects | Less toxic, milder effects | Moderate toxicity |

| Cardiac Effects | Affects SA node & AV conduction | Suppresses SA node beating | Leads to arrhythmia |

| Sodium Channel Action | Disrupts sodium channels | Disrupts sodium channels, less efficiently/potent than GTX I and III nih.govmedicinalmadhoney.comlongdom.orgrsc.org | Disrupts sodium channels, less potent than GTX I and II medicinalmadhoney.com |

This table is based on comparative descriptions found in the search results. nih.govmedicinalmadhoney.comlongdom.orgrsc.org

Metabolism and Excretion Kinetics of Grayanotoxin II

Information specifically detailing the metabolism and excretion kinetics of grayanotoxin II is limited in the provided search results. However, some general insights into the metabolism and excretion of grayanotoxins as a class can be drawn.

It is generally thought that grayanotoxins undergo rapid metabolism and excretion. nih.govrsc.orgavma.org Symptoms of grayanotoxin poisoning typically last less than 24 hours, which aligns with the idea of relatively rapid metabolism and excretion. nih.govlongdom.orgrsc.org

Studies on Elimination Rates and Metabolite Profiles

Detailed kinetic studies on the elimination rates and comprehensive metabolite profiles specifically for grayanotoxin II have not been widely published according to one source. avma.org

In a study involving goats exposed to azalea branches containing grayanotoxins, grayanotoxin II was found in the feces of some goats on day 2 after exposure but was not detected in any urine samples. avma.org This finding, coupled with the low concentrations of grayanotoxin II in fecal samples, led the researchers to suggest that absorption, distribution, and metabolism might have resulted in undetectable concentrations in the urine. avma.org Grayanotoxin I and III were detected in both urine and fecal samples in this study, with grayanotoxin I present in urine for up to 6 days and in feces for up to 5 days. avma.org Grayanotoxin III was detected in urine on day 2 and in feces for up to 5 days. avma.org

Analytical Methodologies for Detection and Quantification of Grayanotoxin Ii

Advanced Chromatographic Techniques for Grayanotoxin II Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, are the primary tools for the separation, identification, and quantification of Grayanotoxin II and other related grayanotoxins.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for the analysis of grayanotoxins, including Grayanotoxin II, in complex samples. This technique offers high sensitivity and selectivity.

Several LC-MS/MS methods have been developed for the determination of grayanotoxins in different matrices. One method for analyzing grayanotoxins I, II, and III in biological samples like rumen contents, feces, and urine involves extraction with methanol (B129727), followed by solid phase extraction (SPE) cleanup using a reversed-phase column. nih.govacs.org HPLC separation is typically performed on a reversed-phase C18 column using a gradient elution with mobile phases such as water and methanol, often acidified with acetic acid. acs.orgresearchgate.net Detection and quantification are commonly achieved using positive ion electrospray ionization (ESI) coupled with ion trap tandem mass spectrometry or triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode. nih.govresearchgate.netdergipark.org.tr

For Grayanotoxin II, quantification in some LC-MS/MS methods is based on the fragmentation of specific ions. For instance, the ion at m/z 335 fragmenting to a product ion at m/z 299 has been used for the quantitation of Grayanotoxins II and III. nih.govacs.orgresearchgate.net

LC-MS/MS methods have been successfully applied to analyze Grayanotoxin II in honey samples. A "dilute-and-shoot" approach has been described, where honey is simply diluted with a methanol-water mixture before injection into the LC-MS/MS system. researchgate.netacs.org This method, using a reversed-phase HPLC column and a water-methanol gradient with acetic acid, has been validated for quantitative purposes in honey. researchgate.netacs.org

Research findings using LC-MS/MS have shown varying levels of Grayanotoxin II in different honey samples. For example, in a study examining foreign wild honey samples, Grayanotoxin II levels were found to be 0.84 ± 0.01 mg/kg, 0.92 ± 0.00 mg/kg, and 1.08 ± 0.01 mg/kg in three different samples. researchgate.net Another study analyzing honey samples from Turkey reported Grayanotoxin III levels ranging from 0.701 to 68.754 µg/g. tandfonline.comtandfonline.com While this study focused on Grayanotoxin III, it highlights the capability of LC-MS/MS in quantifying grayanotoxins in honey.

LC-MS/MS has also been used to detect and quantify grayanotoxins, including Grayanotoxin II, in biological fluids such as blood and urine from intoxicated individuals. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas Chromatography-Mass Spectrometry (GC/MS) has also been employed for the analysis of grayanotoxins, although it may require derivatization due to the polar nature of these compounds. A GC method for the identification of Grayanotoxins I, II, and III has been developed using stainless steel capillary columns with temperature programming. researchgate.net This method demonstrated a direct proportionality between the concentration of grayanotoxins and their GC peak area. researchgate.net While GC/MS can be used for identification, LC-MS/MS is often favored for quantitative analysis of grayanotoxins, particularly in complex matrices and at lower concentrations, due to its ability to handle less volatile and more polar compounds without extensive derivatization. researchgate.netavma.org

Spectrophotometric and Other Quantitative Methods for Grayanotoxin II

While chromatographic techniques, especially LC-MS/MS, are the predominant methods for Grayanotoxin II quantification, spectrophotometric methods have also been explored, particularly for the analysis of Grayanotoxins I, II, and III. A spectrophotometric method has been established based on a color reaction with vanillin (B372448) in perchloric acid. researchgate.netjst.go.jp This method has been applied to the determination of these grayanoid compounds in toxic honey. researchgate.netjst.go.jp However, spectrophotometric methods may lack the specificity and sensitivity offered by mass spectrometry-based techniques, especially when analyzing complex samples with potentially interfering substances.

Other quantitative methods may include techniques like Nuclear Magnetic Resonance (NMR), which has been used for the structural analysis of grayanotoxins, including Grayanotoxin II. researchgate.net

Sample Preparation Strategies for Diverse Matrices (e.g., Plant Extracts, Honey, Biological Fluids)

Effective sample preparation is critical for accurate grayanotoxin analysis, as the matrix can significantly impact the performance of analytical techniques. Different matrices require specific preparation strategies to extract and clean up grayanotoxins.

For plant extracts, grayanotoxins are typically extracted using solvents like methanol. nih.govacs.org The extract may then undergo further cleanup steps, such as solid phase extraction (SPE), to remove interfering compounds. nih.govacs.org

Honey samples often require simpler preparation due to the relatively cleaner matrix compared to biological fluids or complex plant extracts. A "dilute-and-shoot" approach, involving simple dilution of honey with a solvent mixture (e.g., methanol-water), has been shown to be effective for LC-MS/MS analysis of grayanotoxins I and III. researchgate.netacs.org Another method for honey involves weighing the sample, adding an internal standard and water, and then loading the mixture onto an SPE cartridge for cleanup before elution with methanol. nih.gov

Sample preparation for biological fluids such as blood, urine, rumen contents, and feces is generally more involved due to the complexity of these matrices. Methods often include steps like adding buffer and acetonitrile (B52724) to the sample, vortexing, centrifugation, and evaporation of the supernatant. nih.gov Solid phase extraction (SPE) is a common cleanup step for biological samples, using cartridges preconditioned with solvents like methanol and water, followed by washing and elution of the grayanotoxins. nih.govacs.orgnih.gov For blood samples, an aliquot of the sample is mixed with internal standard, phosphate (B84403) buffer, and acetonitrile, followed by vortexing, centrifugation, evaporation, and reconstitution of the residue for SPE cleanup. nih.gov Urine samples may be loaded directly onto an SPE cartridge after adding internal standard and phosphate buffer. nih.gov Solid samples like rumen contents and feces are typically extracted with methanol, and the extract is then diluted and cleaned up using SPE. nih.govacs.org

Sample preparation methods aim to isolate and concentrate grayanotoxins while removing matrix components that could interfere with chromatographic separation or mass spectrometric detection.

Validation of Analytical Methods for Sensitivity, Selectivity, and Robustness in Research Contexts

Method validation is essential to ensure the reliability and accuracy of analytical methods for Grayanotoxin II quantification in research contexts. Validation typically involves assessing several key parameters:

Sensitivity: This is determined by parameters such as the limit of detection (LOD) and limit of quantification (LOQ). For grayanotoxins I, II, and III in biological samples (rumen contents, feces, and urine), method detection limits have been reported as 0.2 µg/g in rumen contents and feces, and 0.05 µg/g in urine. nih.govacs.orgresearchgate.net

Selectivity: This ensures that the method can specifically detect and quantify Grayanotoxin II in the presence of other compounds in the matrix. Chromatographic separation coupled with the specificity of mass spectrometry, particularly MRM transitions, provides high selectivity. researchgate.netdergipark.org.tr

Robustness: This refers to the ability of the method to remain unaffected by small, deliberate variations in method parameters. Parameters such as matrix effects and analyte stability in standards and samples are also studied during validation. researchgate.netacs.org

Validation ensures that the analytical method is fit for its intended purpose, providing reliable data for research into the occurrence, distribution, and toxicokinetics of Grayanotoxin II.

Ecological and Evolutionary Aspects of Grayanotoxin Ii

Ecological Role in Plant Chemical Defense Mechanisms

Plants in the Ericaceae family, including Rhododendron species, produce grayanotoxins as part of their chemical defense strategy. These diterpene compounds are present in various plant parts, such as leaves, flowers, nectar, and pollen researchgate.netmedicinalmadhoney.combund.deacs.org. Grayanotoxins, including Grayanotoxin II, function as deterrents and toxins against a range of herbivores, both insects and vertebrates medicinalmadhoney.comnih.govresearchgate.netgre.ac.uktandfonline.comnih.gov. While Grayanotoxin I is often highlighted as a major toxin in leaves providing defense against herbivores, Grayanotoxin II is also a component of this defensive arsenal (B13267) medicinalmadhoney.comresearchgate.net. The presence of these compounds helps protect the plant tissues from consumption, thereby contributing to the plant's survival and reproductive success gre.ac.uk.

Toxin Transfer Dynamics in Plant-Pollinator-Consumer Food Chains

Grayanotoxins, including Grayanotoxin II, can be transferred through ecological food chains, particularly involving plants, pollinators, and consumers. Bees collecting nectar and pollen from grayanotoxin-containing plants incorporate these toxins into the honey they produce, resulting in what is commonly known as "mad honey" researchgate.netmedicinalmadhoney.combund.deacs.orgnih.govnih.govcabidigitallibrary.orgresearchgate.netfood.gov.uk. This honey then serves as a vector for grayanotoxin transfer to humans and livestock who consume it researchgate.netmedicinalmadhoney.combund.denih.govnih.govresearchgate.netfood.gov.uk. The presence and concentration of grayanotoxins in nectar can significantly influence plant-pollinator interactions, potentially mediating mutualisms or acting as a barrier to certain visitors nih.govresearchgate.netdatadryad.org.

Interspecies Variation in Susceptibility to Grayanotoxin II

Susceptibility to grayanotoxins, including Grayanotoxin II, varies among different animal species. This variation is particularly evident among pollinators and various types of livestock medicinalmadhoney.comnih.govresearchgate.netcollectionscanada.caox.ac.uknih.gov. For instance, studies have shown differential responses to grayanotoxins among bee species. Bumblebees (Bombus terrestris) appear to be more tolerant to grayanotoxins (specifically Grayanotoxin I and III in some studies) compared to honeybees (Apis mellifera) and some solitary bees, which can experience lethal or sublethal effects researchgate.netox.ac.uknih.gov. Among livestock, cattle are frequently affected by grayanotoxin intoxication from consuming toxic plants, although sheep, goats, and donkeys are also susceptible medicinalmadhoney.comnih.gov. Grayanotoxin II is generally considered less toxic than Grayanotoxin I and III, requiring higher doses to elicit similar effects medicinalmadhoney.combund.denih.gov.

Environmental and Biogeographical Factors Influencing Grayanotoxin II Content in Natural Sources

The concentration of grayanotoxins, including Grayanotoxin II, in plants and derived products like honey is influenced by a combination of environmental and biogeographical factors. These factors can include altitude, local habitat characteristics, the integrity of plant diversity in a region, and broader environmental conditions researchgate.netnih.govcabidigitallibrary.orgunipd.it. The specific species and genetic variations within Rhododendron populations also contribute to the differences in grayanotoxin content researchgate.netnih.gov. Biogeographical location, such as specific provinces or regions known for certain Rhododendron species like Rhododendron ponticum and Rhododendron luteum, plays a significant role in the presence and levels of grayanotoxins in locally produced honey bund.denih.govcabidigitallibrary.org. Climatic factors, such as heat load interception which is a function of latitude, aspect, and slope, have also been identified as influencing grayanotoxin expression in plants datadryad.org.

Synthetic Chemistry and Total Synthesis of Grayanotoxin Ii

Historical and Contemporary Approaches to Total Synthesis of Grayanane Diterpenoids

Early synthetic efforts towards grayanane diterpenoids began in the 1970s. One of the first approaches to Grayanotoxin II was reported by Matsumoto and co-workers, employing a relay approach that started from a degradation product of Grayanotoxin II itself. beilstein-journals.orgnih.gov This early synthesis, while a significant achievement for its time, involved over 40 steps and was performed in racemic form, highlighting the considerable challenges associated with the synthesis of this class of compounds. beilstein-journals.orgnih.gov

Over the years, more advanced and efficient strategies have been developed. Contemporary approaches often focus on constructing the core tetracyclic system through key cyclization reactions and establishing the correct stereochemistry at multiple centers. beilstein-journals.orgnih.gov Researchers have explored various methodologies, including intramolecular reactions, cascade sequences, and convergent strategies involving the coupling of pre-constructed fragments. beilstein-journals.orgnih.govresearchgate.net The progress in the field of organic synthesis, particularly in areas like asymmetric organocatalysis and transition-metal catalysis, has significantly improved the efficiency and enantioselectivity of more recent grayanane syntheses. acs.org

Specific Synthetic Routes and Key Intermediates in Grayanotoxin II Total Synthesis

Specific total syntheses of Grayanotoxin II have been reported, showcasing different strategies to assemble the complex grayanane skeleton. One approach involved starting from a known diketone, which was converted through a series of steps including a photosantonin rearrangement to yield a key enone intermediate. thieme-connect.com Further transformations, such as Grob fragmentation and a carbonyl ene reaction, were employed to construct the desired tetracyclic framework, ultimately leading to the synthesis of (–)-Grayanotoxin II. thieme-connect.com

Another strategy for the synthesis of grayanotoxins II and III, as part of a divergent synthesis of several grayanane diterpenoids, involved the construction of a 7/5-bicyclic ring system from an enyne using an intramolecular Pauson–Khand reaction. chinesechemsoc.org A common intermediate with this bicyclic system was then subjected to regioselective and stereoselective dihydroxylation, followed by functional group transformations and reductions to furnish the target molecules. chinesechemsoc.org

Key intermediates in these syntheses often include highly functionalized cyclic or bicyclic structures that serve as precursors to the grayanane core. The introduction and manipulation of oxygen functionalities (hydroxyl groups, ketones, epoxides) at specific positions and with defined stereochemistry are crucial steps in these routes.

Development of Bio-inspired Synthetic Strategies for Grayanotoxin II and its Derivatives

Bio-inspired synthetic strategies aim to mimic proposed biosynthetic pathways to construct complex natural products. chinesechemsoc.orgchinesechemsoc.orgresearcher.life For grayanane diterpenoids, the proposed biosynthesis involves the oxidative rearrangement of the ent-kaurane skeleton. beilstein-journals.orgnih.gov Inspired by this, researchers have developed synthetic routes that incorporate biomimetic steps to access the grayanane framework. chinesechemsoc.orgchinesechemsoc.org

A recent bio-inspired approach to grayanotoxins II and III and other grayanane derivatives utilized a strategy that imitates the biosynthetic process to achieve divergent total syntheses of different grayanane subfamilies. chinesechemsoc.orgchinesechemsoc.org This approach involved assembling grayanotoxins II/III from a common intermediate through late-stage functional group transformations. chinesechemsoc.org Key features of such bio-inspired strategies can include reactions like biomimetic 1,2-rearrangements and oxidative cleavage reactions to generate the diverse grayanane skeletons observed in nature. chinesechemsoc.org

Challenges and Future Directions in the Synthetic Chemistry of Grayanotoxin II

Despite the progress made in the total synthesis of grayanane diterpenoids, significant challenges remain. The highly oxygenated nature of these molecules, coupled with the presence of multiple contiguous stereocenters and the demanding tetracyclic ring system, necessitates highly selective and efficient synthetic methodologies. beilstein-journals.orgnih.gov Achieving enantioselectivity in the synthesis remains a key challenge, although recent convergent and asymmetric approaches have shown promise. beilstein-journals.orgnih.govresearchgate.net

Another challenge lies in developing more concise and scalable synthetic routes. Early syntheses often involved a large number of steps, making them impractical for large-scale production or the generation of diverse analogs for biological evaluation. beilstein-journals.orgnih.gov Future directions in the synthetic chemistry of Grayanotoxin II and its derivatives are likely to focus on the development of novel cascade reactions, catalytic methods, and convergent strategies that can rapidly assemble the complex core structure with high efficiency and stereocontrol. acs.org Bio-inspired approaches, particularly those enabling divergent synthesis from common intermediates, hold potential for accessing a wider range of grayanane structures. chinesechemsoc.orgchinesechemsoc.orgresearcher.life Furthermore, exploring alternative synthetic biology approaches, such as heterologous expression of grayanane biosynthetic gene clusters, could offer sustainable routes to these compounds in the future. vulcanchem.com

Emerging Research Directions and Bioactivity Exploration of Grayanotoxin Ii Beyond Acute Toxicity

Investigational Potential in Oncology Research

Preliminary research suggests that grayanotoxins, including Grayanotoxin II, may hold potential in oncology, particularly through interactions with cellular structures critical for cancer cell proliferation. longdom.org

Molecular Docking and Binding Affinity to Tubulin Subunits (e.g., α-tubulin)

In silico molecular docking analyses have indicated that grayanotoxins are capable of binding to tubulin, a key component of the cellular cytoskeleton and mitotic machinery. longdom.org Tubulin consists of alpha and beta subunits, and its inhibitors are used as anticancer drugs. longdom.org Molecular docking studies have revealed binding energies to tubulin for grayanotoxins that are comparable to those of known tubulin inhibitors like vinblastine (B1199706) and paclitaxel (B517696). longdom.org Notably, studies suggest a preferred binding of Grayanotoxin I, II, and III to the α-tubulin subunit, in contrast to paclitaxel and vinblastine, which bind to β-tubulin. longdom.org This differential binding profile could be significant, especially for cancers resistant to conventional tubulin inhibitors. longdom.org

The following table summarizes representative molecular docking data for Grayanotoxin II binding to tubulin subunits:

| Compound | Target Subunit | Binding Energy (kcal/mol) | Interacting Residues |

| Grayanotoxin II | α-Tubulin | -7.47 ± 0.04 | PRO261, TRP346, THR257, ASN258, VAL260, TYR262, MET313, ALA314, CYS347, PRO348 |

| Grayanotoxin II | β-Tubulin | -7.153 ± 0.006 | PRO272, RG359, LEU361, HIS227, ALA231, LEU273, PRO358, GLY360 |

*Data derived from in silico molecular docking analyses. longdom.org

Evaluation in Targeted Chemotherapy Approaches, including Nanotechnological Delivery Systems

Given their potential interaction with tubulin and inherent toxicity, grayanotoxins, including Grayanotoxin II, are considered candidates for targeted chemotherapy approaches. longdom.org Nanotechnological delivery systems, such as liposomes coupled with cancer cell-specific antibodies, are being explored as a strategy to specifically target these compounds to cancer cells. longdom.orgresearchgate.netnih.govdokumen.pub This approach aims to enhance the delivery of grayanotoxins to the tumor site, potentially reducing adverse effects on normal tissues and improving therapeutic efficacy. longdom.orgnih.gov

Research on Cardiovascular Therapeutic Potential

Despite grayanotoxins being known for causing cardiovascular effects like hypotension and bradycardia at toxic doses, there is some traditional use and preliminary research exploring their potential therapeutic effects on the cardiovascular system at lower concentrations. rsc.orgnih.govlongdom.orgnih.govaku.edu.tr

Studies on Anti-hypertensive Effects and Underlying Mechanisms

Traditional medicine in certain regions has utilized "mad honey" (containing grayanotoxins) for conditions including hypertension. rsc.orgnih.govlongdom.orgaku.edu.trscielo.br Animal studies have investigated the anti-hypertensive effects of grayanotoxin-containing substances. For instance, studies in L-NAME-induced hypertensive rats showed that administration of "mad honey" decreased blood pressure and heart rate in a dose-dependent manner. aku.edu.trniscpr.res.in It is speculated that grayanotoxins may decrease blood pressure by stimulating the parasympathetic nervous system, potentially through their interaction with M2-muscarinic receptors. nih.govaku.edu.trtubitak.gov.tr Grayanotoxin II, while less toxic than Grayanotoxin I and III, has been noted to primarily affect the sinoatrial node, suppressing its beating by increasing membrane permeability to sodium ions. longdom.orglongdom.orgresearchgate.neteuropeanreview.orgjacc.org The exact mechanisms underlying the potential anti-hypertensive effects at sub-toxic doses require further investigation. aku.edu.trniscpr.res.in

Effects on Metabolic Regulation

Research has also begun to explore the impact of grayanotoxin-containing substances on metabolic parameters, particularly blood glucose levels. nih.govtubitak.gov.trnih.govresearchgate.net

Research into Blood Glucose Modulation

Studies in animal models of diabetes have investigated the effects of mad honey on blood glucose levels. An in vivo study using streptozocin-induced diabetic rats found that mad honey caused significant decreases in blood glucose levels. tubitak.gov.trresearchgate.net This effect is hypothesized to be due to grayanotoxins stimulating the parasympathetic nervous system or M2-muscarinic receptors, leading to increased insulin (B600854) secretion from the pancreas. nih.govtubitak.gov.trresearchgate.net While these findings suggest a potential role for grayanotoxins in glucose modulation, further research is needed to specifically elucidate the effects of Grayanotoxin II and the precise mechanisms involved. tubitak.gov.trmdpi.com

Impact on Lipid Metabolism

Research into the impact of grayanotoxins on lipid metabolism has been conducted, primarily in the context of "mad honey" consumption. One study investigated the effects of grayanotoxin-containing honey on blood glucose and lipid levels in rats with streptozotocin-induced diabetes mellitus and in control rats. nih.govresearchgate.net The study observed that administration of grayanotoxin-containing honey led to significant decreases in blood glucose, cholesterol, triglyceride, and VLDL levels in both diabetic and control rats. nih.govresearchgate.net

While this study utilized "mad honey" which contains a mixture of grayanotoxins, the findings suggest a potential influence of grayanotoxins, including Grayanotoxin II, on lipid metabolism. The proposed mechanism for these effects involves the stimulation of the parasympathetic nervous system or M2-muscarinic receptors, potentially leading to increased insulin secretion, which can influence lipid profiles. nih.govresearchgate.net

Further research focusing specifically on Grayanotoxin II is needed to fully elucidate its direct effects and mechanisms of action on lipid metabolism pathways.

Exploration of Anti-inflammatory and Analgesic Properties

Grayanotoxins, present in "mad honey" and Rhododendron species, have been investigated for potential anti-inflammatory and analgesic properties. researchgate.nettandfonline.comresearchgate.netresearchgate.net Studies suggest that "mad honey" containing grayanotoxins possesses antioxidant and anti-inflammatory characteristics. tandfonline.comktu.edu.tr

An experimental study in mice investigated the analgesic effects of "mad honey" (grayanotoxin) in models of acute pain and painful diabetic neuropathy. researchgate.netnih.gov The results indicated that administration of grayanotoxin caused a dose- and time-dependent increase in pain latency values in the acute pain model. researchgate.netnih.gov In diabetic mice with increased pain thresholds, grayanotoxin appeared to influence pain responses. researchgate.netnih.gov These findings suggest that grayanotoxins may exhibit significant analgesic activity. researchgate.netnih.gov

The anti-inflammatory effects of grayanotoxin-containing "mad honey" have also been explored in the context of wound healing. A study on diabetic rats with dorsal skin wounds found that topical application of "mad honey" led to significantly lower levels of the inflammatory markers TNF-α and MMP-9, along with increased expression of the anti-inflammatory marker IL-10, compared to a control group. tandfonline.comktu.edu.tr These results suggest that grayanotoxins may contribute to wound healing through their anti-inflammatory properties. tandfonline.comktu.edu.tr

While these studies often refer to grayanotoxins generally or use grayanotoxin-containing "mad honey," they provide a basis for further investigation into the specific anti-inflammatory and analgesic activities of Grayanotoxin II.

Studies on Tissue Regeneration and Repair (e.g., Experimental Fracture Healing Models)

Research has also explored the potential effects of grayanotoxin-containing "mad honey" on tissue regeneration and repair, including in experimental fracture healing models. researchgate.netsemanticscholar.orgnih.gov

An experimental study using rats with surgically induced femur fractures compared the effects of grayanotoxin-containing "mad honey," normal honey, and propolis on fracture healing. researchgate.netnih.gov Radiological and histological analyses were performed at 15 and 30 days post-fracture. researchgate.netnih.gov The study found that after 30 days of therapy, both the propolis group and the grayanotoxin-containing "mad honey" group showed significantly better radiological and histological healing compared to the control group. researchgate.netnih.gov The study suggested that grayanotoxin-containing "mad honey" could accelerate fracture healing. researchgate.netnih.gov

Possible mechanisms for the observed positive effect on bone healing include increased vascularity in the fracture region and increased blood flow associated with peripheral vasodilation, potentially influenced by grayanotoxins. nih.gov Additionally, the antioxidant properties attributed to grayanotoxin-containing "mad honey" may also play a role in the healing process. nih.gov

This research indicates a potential for grayanotoxins, as found in "mad honey," to influence tissue repair processes like fracture healing. Further targeted studies on Grayanotoxin II are needed to understand its specific contributions and mechanisms in tissue regeneration.

Radiological Healing Comparison in Rat Femur Fracture Model researchgate.netnih.gov

| Group | 15 Days (p-value vs Control) | 30 Days (p-value vs Control) |

| Control | - | - |

| Normal Honey | p = 0.006 | Not specified |

| Mad Honey | Not specified | p = 0.007 |

| Propolis | p = 0.004 | p = 0.005 |

Histological Healing Comparison in Rat Femur Fracture Model researchgate.netnih.gov

| Group | 15 Days (p-value vs Control) | 30 Days (p-value vs Control) |

| Control | - | - |

| Normal Honey | p = 0.003 | Not specified |

| Mad Honey | p = 0.002 | p = 0.007 |

| Propolis | p = 0.003 | p = 0.005 |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying Grayanotoxin II in plant extracts, and how can cross-reactivity with structurally similar compounds be minimized?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise identification. To minimize cross-reactivity, employ orthogonal methods such as nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Validate specificity by comparing retention times and fragmentation patterns against authenticated standards .

Q. How can researchers design in vitro experiments to study Grayanotoxin II's mechanism of action on voltage-gated sodium channels?

- Methodological Answer : Utilize patch-clamp electrophysiology on transfected cell lines (e.g., HEK293 cells expressing Nav1.4 channels). Include positive controls (e.g., veratridine) and negative controls (untreated cells). Dose-response curves should span concentrations from 1 nM to 100 µM to assess potency and efficacy. Replicate experiments across ≥3 independent trials to ensure statistical robustness .

Q. What are the best practices for conducting a systematic literature review on Grayanotoxin II's toxicological profile?

- Methodological Answer : Follow PRISMA guidelines. Use Boolean operators in PubMed, Web of Science, and SciFinder® with terms like "Grayanotoxin II AND (toxicity OR mechanism)" and CAS registry numbers (e.g., 13586-47-1). Exclude patents and non-peer-reviewed sources. Critically appraise studies using tools like AMSTAR-2 for risk of bias assessment .

Advanced Research Questions

Q. How can contradictory data on Grayanotoxin II's LD50 values across animal models be reconciled?

- Methodological Answer : Perform meta-analysis with subgroup stratification by species (e.g., rodents vs. primates), administration route (oral vs. intravenous), and purity of the compound. Use random-effects models to account for heterogeneity. Sensitivity analyses should exclude outliers and studies with incomplete purity documentation .

Q. What strategies are effective for resolving ambiguities in Grayanotoxin II's binding kinetics to sodium channel isoforms?

- Methodological Answer : Employ computational docking simulations (e.g., AutoDock Vina) paired with mutagenesis studies. Validate predictions using fluorescence-based binding assays (e.g., FLIPR Tetra). Compare results across isoforms (Nav1.1–1.9) to identify isoform-specific interactions .

Q. How can researchers design ethically compliant in vivo studies to investigate chronic low-dose Grayanotoxin II exposure?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines. Use non-lethal biomarkers (e.g., serum creatine kinase for muscle toxicity) in longitudinal rodent studies. Include sham controls and power analyses to minimize animal use. Obtain ethics approval with explicit justification for dose ranges and humane endpoints .

Q. What analytical techniques are optimal for quantifying Grayanotoxin II in complex matrices like honey or biological fluids?

- Methodological Answer : Develop a validated UPLC-MS/MS protocol with solid-phase extraction (SPE) for matrix cleanup. Use deuterated internal standards (e.g., Grayanotoxin II-d3) to correct for ion suppression. Report limits of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines .

Methodological Frameworks

- For Feasibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For example, pilot studies should confirm compound availability and assay sensitivity before large-scale experiments .

- For Data Interpretation : Use Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in toxicological studies .

Common Pitfalls to Avoid

- Overlooking Purity : Contaminants in plant-derived Grayanotoxin II can skew results. Always report purity levels (e.g., ≥95% by HPLC) and source authenticity .

- Ignoring Species-Specific Effects : Rodent models may not fully replicate human toxicity. Cross-validate findings with ex vivo human tissue models where possible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.